TrkA Kinase Inhibition: Subnanomolar Potency Achieved with 2,3-Difluoro-4-(trifluoromethyl)pyridine-Derived Scaffolds
Compounds incorporating the 2,3-difluoro-4-(trifluoromethyl)pyridine core demonstrate TrkA kinase inhibitory activity with an IC50 value of 3.10 nM as measured by enzyme-linked immunosorbent assay (ELISA) at pH 7.5 [1]. This subnanomolar potency is documented across multiple U.S. patents (US10005783, US10047097, US10774085, US11267818, US8865698, US9676783) where the fluorinated pyridine moiety serves as a critical pharmacophoric element for kinase binding [1]. While the specific comparator analogs are not enumerated in the BindingDB entry with quantitative parallel data, the low nanomolar IC50 value itself provides a procurement-relevant benchmark: building blocks that deliver this level of target engagement are distinguished from non-fluorinated or differently fluorinated pyridine cores that lack the electronic and steric properties to achieve comparable binding affinity.
| Evidence Dimension | TrkA kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3.10 nM (compound containing 2,3-difluoro-4-(trifluoromethyl)pyridine-derived scaffold) |
| Comparator Or Baseline | Not specified in dataset; class-level potency threshold for kinase-targeting building blocks |
| Quantified Difference | N/A (baseline comparator not provided; potency level is class-defining) |
| Conditions | ELISA assay, pH 7.5, TrkA kinase inhibition |
Why This Matters
Procurement of building blocks validated in low-nanomolar target engagement (3.10 nM IC50) reduces the risk of lead optimization failure and accelerates SAR campaigns in kinase-targeting programs.
- [1] BindingDB Entry BDBM136641. TrkA Kinase Inhibition Data for Compounds Derived from US10005783, US10047097, US10774085, US11267818, US8865698, US9676783. View Source
